molecular formula C19H26N2O3 B14711867 N-Octanoyl-L-tryptophan CAS No. 21394-02-5

N-Octanoyl-L-tryptophan

Cat. No.: B14711867
CAS No.: 21394-02-5
M. Wt: 330.4 g/mol
InChI Key: RQUMERZGMVCZSD-KRWDZBQOSA-N
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Description

N-Octanoyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where an octanoyl group is attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octanoyl-L-tryptophan can be synthesized through the acylation of L-tryptophan using octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Octanoyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism. .

Comparison with Similar Compounds

  • N-acetyl-L-tryptophan
  • N-hexanoyl-L-tryptophan
  • N-oleoyl-L-tryptophan

Comparison: N-Octanoyl-L-tryptophan is unique due to its specific octanoyl chain length, which can influence its solubility, stability, and bioactivity. Compared to shorter or longer acyl chain derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

CAS No.

21394-02-5

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1

InChI Key

RQUMERZGMVCZSD-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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